molecular formula C23H22BrN5O3 B6490082 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-bromophenyl)acetamide CAS No. 1358583-97-7

2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-bromophenyl)acetamide

Cat. No.: B6490082
CAS No.: 1358583-97-7
M. Wt: 496.4 g/mol
InChI Key: URNMMFUNBCPWPF-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative featuring a benzyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The core pyrazolopyrimidine scaffold is substituted with a 3-bromophenylacetamide moiety at position 3. The 3-bromophenyl group introduces steric bulk and halogen-mediated interactions (e.g., halogen bonding), which may influence binding affinity and selectivity compared to non-halogenated analogs .

Properties

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O3/c1-3-29-21-20(15(2)26-29)27(14-19(30)25-18-11-7-10-17(24)12-18)23(32)28(22(21)31)13-16-8-5-4-6-9-16/h4-12H,3,13-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNMMFUNBCPWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3-bromophenyl)acetamide , often referred to as a pyrazolo-pyrimidine derivative, has gained attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and notable biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N5O3C_{25}H_{27}N_{5}O_{3} with a molecular weight of approximately 445.5 g/mol. The structural features include a fused pyrazole and pyrimidine ring system which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC25H27N5O3C_{25}H_{27}N_{5}O_{3}
Molecular Weight445.5 g/mol
CAS Number1357815-92-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high yields and purity. The synthetic pathway often includes the formation of the pyrazolo-pyrimidine core followed by the introduction of substituent groups such as the bromophenyl and acetamide moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines including lung, breast (MDA-MB-231), and colorectal cancers. The mechanism of action is believed to involve the inhibition of key enzymes or pathways critical for cancer cell proliferation and survival .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against targets involved in inflammatory pathways and cancer progression. Preliminary studies suggest that it may interact with specific enzymes critical in these pathological processes.

Antimicrobial Activity

Some derivatives related to this compound have demonstrated antimicrobial properties against pathogenic bacteria. For instance, benzothioate derivatives have been reported to exhibit good antibacterial activity compared to standard antibiotics like chloramphenicol .

Case Studies

  • Antitumor Activity : A study evaluated a series of pyrazolo-pyrimidine compounds for their ability to inhibit tumor cell growth in vitro and in vivo. The results indicated that certain derivatives significantly reduced tumor size in animal models, showcasing their potential as anticancer agents .
  • Mechanistic Studies : Investigations into the molecular interactions of this compound with cancer cell lines revealed that it induces apoptosis through modulation of apoptotic pathways, further supporting its therapeutic potential against malignancies.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Substituents at Key Positions Functional Groups Molecular Weight (g/mol) Reference
Target Compound 6-Benzyl, 1-Ethyl, 3-Methyl, 4-(3-bromophenylacetamide) Bromophenyl, Acetamide ~495 (estimated) -
2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-…-N-(4-fluorobenzyl)acetamide 6-(2-Phenylethyl), 4-(4-fluorobenzylacetamide) Fluorophenyl, Acetamide ~520 (estimated)
Methyl 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxylate 5-(N-Boc-N-benzylaminoethyl), 3-carboxylate Boc-protected amine, Ester ~484

Key Observations :

  • The 2-phenylethyl substituent in introduces greater conformational flexibility compared to the rigid benzyl group in the target compound .
  • The Boc-protected amine and ester in suggest divergent synthetic applications (e.g., prodrug strategies) compared to the target compound’s direct acetamide linkage .

Functional Analogues with Pyrimidine-Based Scaffolds

Table 2: Pharmacological and Physicochemical Properties

Compound Name / ID Biological Activity Solubility (LogP) Synthetic Route Reference
Target Compound Not explicitly reported (predicted kinase inhibition) ~3.2 (estimated) Multi-step amidation/pyrimidine cyclization -
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Kinase inhibition (IC₅₀ < 100 nM) ~2.8 Suzuki coupling, amidation
6-(4-(2-Bromoethoxy)-2,3-difluorobenzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-…-8-carboxamide Anticancer (LCMS m/z 701 [M+H]⁺) ~4.1 Mitsunobu reaction, HCl-mediated deprotection

Key Observations :

  • The dual fluorine substitution in enhances metabolic stability and target engagement compared to the single bromine in the target compound .
  • The trifluoromethyl group in increases lipophilicity (LogP ~4.1), which may improve membrane permeability but reduce aqueous solubility .
  • The target compound’s lack of charged groups (e.g., sulfonamide in ) suggests moderate solubility, necessitating formulation optimization for in vivo studies .

Key Observations :

  • The target compound’s synthesis likely parallels methods in (amide coupling) and (pyrimidine cyclization) but lacks reported yield or purity data .
  • Bromine incorporation (as in the target compound and ) may necessitate halogen-specific purification techniques (e.g., silica gel chromatography with high-polarity solvents) .

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